molecular formula C110H168N34O46S7 B088199 Bleomycin CAS No. 11056-06-7

Bleomycin

Cat. No. B088199
CAS RN: 11056-06-7
M. Wt: 1415.6 g/mol
InChI Key: OYVAGSVQBOHSSS-QRQYLRPSSA-O
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Description

Synthesis Analysis

The synthesis of bleomycin A5 and its analogues through solid-phase synthesis reveals significant insights into the molecule's structure-function relationship, particularly the role of its carbohydrate moiety in RNA cleavage. Thomas et al. (2002) and Leitheiser et al. (2003) have demonstrated the synthesis of bleomycin analogues, including deglycobleomycin, indicating a potential for creating variants with enhanced DNA cleavage activity. These studies contribute to understanding how structural modifications can impact bleomycin's biochemical properties (Thomas et al., 2002); (Leitheiser et al., 2003).

Molecular Structure Analysis

The molecular structure of bleomycin is crucial for its interaction with DNA and RNA. Its structure allows for the oxidative damage of DNA and RNA, mediated by its bithiazole moiety and metal-binding domains, which are central to its mechanism of action. The biosynthesis of the bithiazole moiety involves complex enzymatic processes, as outlined by Du et al. (2003), providing a foundation for understanding the biosynthetic pathways of bleomycin and the potential for synthesizing novel analogues with altered properties (Du et al., 2003).

Chemical Reactions and Properties

Bleomycin's chemical properties, particularly its ability to mediate oxidative damage to DNA and RNA, are central to its antitumor activity. The molecule's interaction with metal ions and oxygen to form activated complexes capable of cleaving DNA and RNA strands is a key aspect of its mechanism. Studies on bleomycin analogues have shed light on how modifications to its structure can influence its DNA and RNA cleavage efficiency, providing insights into the potential for developing more potent and selective bleomycin derivatives (Hecht, 2000).

Physical Properties Analysis

Bleomycin's physical properties, including its solubility, stability, and interaction with biological molecules, are influenced by its glycopeptide nature and complex structure. The synthesis and characterization of bleomycin analogues, as well as studies on its biosynthesis, contribute to our understanding of how these properties affect its biological activity and potential therapeutic applications. The solid-phase synthesis approach has facilitated the creation of a vast array of bleomycin analogues, highlighting the molecule's versatility and the potential for tailoring its properties for specific therapeutic needs (Leitheiser & Hecht, 2003).

Chemical Properties Analysis

The chemical properties of bleomycin, including its reactivity, interaction with metal ions, and ability to induce oxidative stress, are key to its function as an antitumor agent. The molecule's capacity to bind to DNA and RNA and mediate their cleavage through oxidative mechanisms is a primary aspect of its antitumor activity. Research into the synthesis of bleomycin analogues and the elucidation of its biosynthetic pathways offers valuable insights into how these chemical properties can be manipulated to enhance its efficacy and reduce toxicity (Shen et al., 2000).

Scientific Research Applications

  • Antitumor Activity : Bleomycin is effective against lymphomas, head and neck cancers, germ-cell tumors, squamous cell carcinoma, and testicular carcinoma. Its antitumor properties are attributed to its ability to cause both single-stranded and double-stranded DNA damage, mediated by specific cofactors (Chen & Stubbe, 2005), (Blum, Carter, & Agre, 1973).

  • Chemotherapy : Used in chemotherapy for various cancers, bleomycin's mechanism involves breaking the DNA double helix through the production of free radicals, which is dependent on oxygen and iron (Bokemeyer, 2008).

  • Lung Fibrosis Induction : Bleomycin is known for its severe adverse effect of lung toxicity, leading to lung fibrosis. This makes it a useful tool in experimental settings to study lung fibrosis in animal models, providing insights into pulmonary fibrosis mechanisms and potential treatments (Della Latta, Cecchettini, Del Ry, & Morales, 2015), (Comis, 1992).

  • DNA and RNA Damage : Bleomycin induces DNA and chromosome damage in mammalian cells and can cleave RNA, which is important for understanding its genotoxicity and mechanism of action in cancer treatment (Bolzán & Bianchi, 2018), (Carter, de Vroom, Long, van der Marel, van Boom, & Hecht, 1990).

  • Biosynthetic Pathway Analysis : Research has also focused on understanding the biosynthetic pathway of bleomycin, which is key to developing more potent and less toxic therapeutic agents (Galm, Wang, Wendt-Pienkowski, Yang, Liu, Tao, Coughlin, & Shen, 2008).

Safety And Hazards

Bleomycin is recommended to be administered under the supervision of a qualified physician experienced in the use of cancer chemotherapeutic agents . Pulmonary fibrosis is the most severe toxicity associated with Bleomycin for Injection . Its occurrence is higher in elderly patients and in those receiving greater than 400 units total dose . A severe idiosyncratic reaction consisting of hypotension, mental confusion, fever, chills, and wheezing has been reported in approximately 1% of lymphoma patients treated with Bleomycin for Injection .

properties

IUPAC Name

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H83N17O21S3/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88)/p+1/t21-,22+,23+,24-,25-,29?,30?,34-,35-,36-,37?,38?,39?,40?,41-,42?,43?,53?,54?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVAGSVQBOHSSS-WXFSZRTFSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H84N17O21S3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9041-93-4 (sulfate (salt))
Record name Bleomycin [INN:BAN]
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Molecular Weight

1415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Bleomycin appears as colorless or yellowish powder. Possible bluish color depending on copper content. (NTP, 1992), Solid
Record name BLEOMYCIN
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Record name Bleomycin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble (NTP, 1992), Soluble, Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol; practically insol in acetone, ethyl acetate, butyl acetate, ether; slightly sol in ethanol. /Bleomycins/, HIGHLY SOL IN WATER & METHANOL; SPARINGLY SOL IN ALC; INSOL IN ACETONE & ETHYL ACETATE; CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/, Freely soluble in water., Sol in water and methanol but insol in acetone and ether., 2.82e-02 g/L
Record name BLEOMYCIN
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Record name Bleomycin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Although the exact mechanism of action of bleomycin is unknown, available evidence would seem to indicate that the main mode of action is the inhibition of DNA synthesis with some evidence of lesser inhibition of RNA and protein synthesis. As evident in _in vitro_ studies, the DNA-cleaving actions of bleomycin is dependent on oxygen and metal ions. It is believed that bleomycin chelates metal ions (primarily iron) producing a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA., Cytotoxic action of bleomycins results from their ability to cause fragmentation of DNA. Studies in vitro indicate that bleomycin causes accumulation of cells in the G2 phase of the cell cycle, and many of these cells display chromosomal aberrations, incl chromatid breaks, gaps, and fragments, as well as translocations. Bleomycin appears to cause scission of DNA by interacting with oxygen and iron(2+). In the presence of oxygen and a reducing agent, such as dithiothreitol, the metallobleomycin complex becomes activated and functions mechanistically as a ferrous oxidase, transferring electrons from iron(2) to molecular oxygen to produce activated species of oxygen. It has also been shown that metallobleomycin complexes can be activated by reaction with the flavin enzyme, NADPH-cytochrome p450 reductase. Bleomycin binds to DNA through its amino terminal peptide, and the activated complex generates free radicals that are responsible for scission of the DNA chain., Bleomycin is an antineoplastic antibiotic. The drug is active against gram-positive and gram-negative bacteria and fungi, but its cytotoxicity precludes its use as an anti-infective agent. The precise mechanism(s) of action of bleomycin is not fully known. Several studies in Escherichia coli and HeLa cells suggest that the drug inhibits the incorporation of thymidine into DNA. In these in vitro studies, DNA synthesis was inhibited to a greater extent than was RNA or protein synthesis. Bleomycin also appears to labilize the DNA structure, resulting in scission of both single- and double-stranded DNA. The drug has no immunosuppressive activity in mice., Bleomycin is classed as an antibiotic but is not used as an antimicrobial agent. Although bleomycin is effective against both cycling and non-cycling cells, it seems to be most effective in the G2 phase of cell division. Its exact mechanism of antineoplastic action is unknown but may involve binding to DNA, inducing lability of the DNA structure, and reduced synthesis of DNA, and to a lesser extent RNA and ptoteins., When administered into the pleural cavity in the treatment of malignant pleural effusion, /bleomycin/ acts as a sclerosing agent.
Record name Bleomycin
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Product Name

Bleomycin

Color/Form

Colorless to yellow powder

CAS RN

11056-06-7
Record name BLEOMYCIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19884
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Bleomycin [INN:BAN]
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Record name Bleomycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014435
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

71 °C
Record name Bleomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00290
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Record name Bleomycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014435
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
380,000
Citations
SM Hecht - Journal of natural products, 2000 - ACS Publications
… predominantly of bleomycin A 2 and bleomycin B 2 . The efficacy of bleomycin as an antitumor agent has been established, for example, by the finding that omission of bleomycin from a …
Number of citations: 651 pubs.acs.org
H Umezawa, M Ishizuka, K Maeda, T Takeuchi - Cancer, 1967 - Wiley Online Library
… process of bleomycin A have been reported by Umezawa et a1.2.3 All components of bleomycin A … In this paper recent observations on bleomycin A-the antitumor effect, the toxicity, the …
Number of citations: 294 acsjournals.onlinelibrary.wiley.com
LM Mir, O Tounekti, S Orlowski - General Pharmacology: The Vascular …, 1996 - Elsevier
1. Bleomycin (BLM) is a cytotoxic drug currently used in anticancer chemotherapy. We present here a summary of the well established “old” knowledge concerning BLM structure, …
Number of citations: 274 www.sciencedirect.com
DL Boger, H Cai - Angewandte Chemie International Edition, 1999 - Wiley Online Library
The subtleties of the structure and function of bleomycin A 2 (1), a clinically employed antitumor agent that derives its biological properties through the sequence‐selective cleavage of …
Number of citations: 185 onlinelibrary.wiley.com
SM Hecht - Accounts of Chemical Research, 1986 - ACS Publications
… gests the possibilitythat bleomycin may be able to bind to the minor groove of DNA; DNA … BLM-DNA interaction, we analyzed several bleomycin congeners for theirability to cleave d(…
Number of citations: 505 pubs.acs.org
RM Burger, J Peisach, SB Horwitz - Life sciences, 1981 - Elsevier
The cytotoxic activity of bleomucin results from DNA cleavage, which is also accomplished in vitro by reaction mixtures containing Fe(II), drug and O 2 . Bleomycin forms a complex with …
Number of citations: 179 www.sciencedirect.com
M Takeshita, AP Grollman… - Proceedings of the …, 1978 - National Acad Sciences
… Bleomycin A2 belongs to a familyof metal-binding glycopeptide antibiotics (1) that … of bleomycin A2 are directly involved in binding to DNA (11). In this paper, we show that bleomycin …
Number of citations: 385 www.pnas.org
T Yamamoto - British Journal of Dermatology, 2006 - academic.oup.com
… Bleomycin was originally isolated … , bleomycin is used by dermatologists as a treatment for recalcitrant warts, hypertrophic scars and keloid. Bleomycin hydrolase inactivates bleomycin …
Number of citations: 159 academic.oup.com
RH Blum, SK Carter, K Agre - Cancer, 1973 - Wiley Online Library
… In conclusion, however, bleomycin appeared to be useful in the treatment of patients with specific … The final role of bleomycin in cancer chemotherapy awaits the results of controlled …
Number of citations: 146 acsjournals.onlinelibrary.wiley.com
BI Sikic, M Rozencweig, SK Carter - 2013 - books.google.com
… The focus of this volume is on the clinical uses of bleomycin. More than a decade has … cumulative bleomycin doses. Studies continue on the optimal scheduling of the drug. Bleomycin is …
Number of citations: 109 books.google.com

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